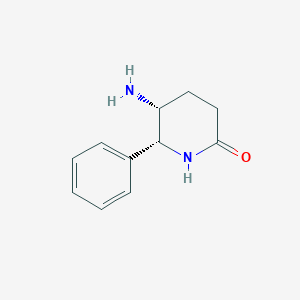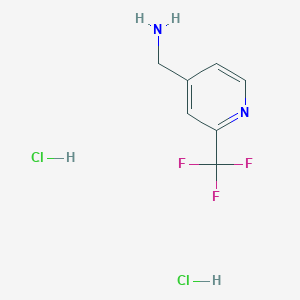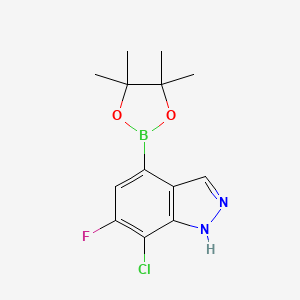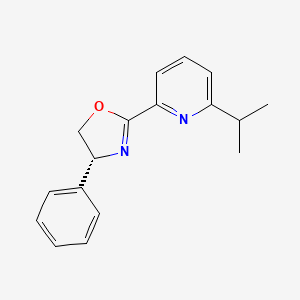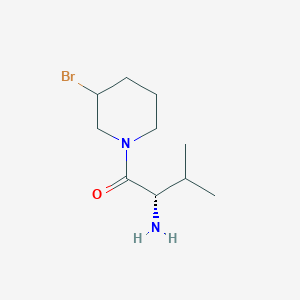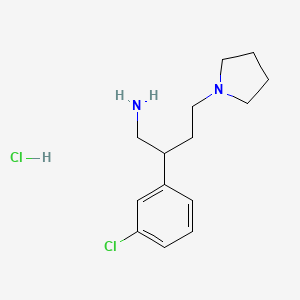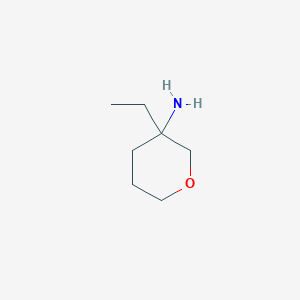![molecular formula C11H13NO3 B11754223 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B11754223.png)
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a cycloheptane ring fused to a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid typically involves the cyclization of glycine-derived enamino amides. The process includes high-yield cyclization reactions under Boc-deprotection conditions . Another approach involves the oxidative cyclization of β-enaminones, which includes a rearrangement step after ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines and iodine-promoted cyclization of enaminone with aryl methyl ketones are also effective methods .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
化学反应分析
Types of Reactions
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the carboxylic acid group, can lead to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and catalysts like Cu(II) and Ni(II) complexes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other substituted products .
科学研究应用
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to various biological outcomes. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .
相似化合物的比较
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Shares a similar pyrrole structure and is used in the synthesis of bioactive compounds.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates: Known for their antitumor activity and used in cancer research.
Pentanoic acid, 3-methyl-4-oxo-: Another structurally related compound with different applications.
Uniqueness
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is unique due to its fused cycloheptane and pyrrole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-9-7(10(12-6)11(14)15)4-2-3-5-8(9)13/h12H,2-5H2,1H3,(H,14,15) |
InChI 键 |
NYEUIRAYZGBGDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(N1)C(=O)O)CCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one](/img/structure/B11754143.png)
![{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B11754145.png)
![6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B11754153.png)
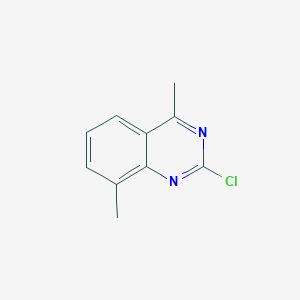
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride](/img/structure/B11754163.png)

